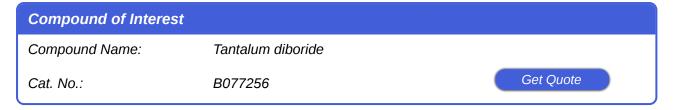


A Technical Guide to the Crystal Structure of Hexagonal Tantalum Diboride (TaB₂)

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the crystal structure of hexagonal **tantalum diboride** (TaB₂), a transition metal diboride known for its exceptional hardness, high melting point, and chemical stability.[1][2] This guide details its crystallographic parameters, atomic arrangement, and the experimental methodologies used for its synthesis and characterization.

Crystallographic Data

Hexagonal TaB₂ crystallizes in the α -AlB₂ structure type.[3] The structure is three-dimensional and belongs to the hexagonal crystal system.[1][4][5] Key crystallographic data, compiled from computational and experimental sources, are summarized below.



Parameter	Value	References	
Crystal System	Hexagonal	[1][4][5]	
Space Group	P6/mmm	[1][2][4][5]	
International Number	191	[2][5]	
Lattice Parameters			
a	3.09 Å	[5]	
b	3.09 Å	[5]	
С	3.31 Å	[5]	
α	90.00°	[5]	
β	90.00°	[5]	
У	120.00°	[5]	
Unit Cell Volume	27.41 ų	[5]	
Number of Atoms/Cell	3	[5]	
Calculated Density	12.27 g/cm ³	[5]	
Bond Lengths			
Ta-B	- 2.43 - 2.45 Å	[4][5]	
В-В	1.79 Å	[4][5]	

Atomic Positions (Conventional Unit Cell):

The atomic positions within the conventional hexagonal unit cell are as follows:

Atom	Wyckoff Symbol	Fractional Coordinates (x, y, z)	References
Tantalum (Ta)	1a	(0, 0, 0)	[5]
Boron (B)	2d	(2/3, 1/3, 1/2)	[5]



Crystal Structure Visualization

The crystal structure of hexagonal TaB₂ is characterized by alternating layers of tantalum and boron atoms. The tantalum atoms form simple hexagonal layers, while the boron atoms form graphite-like honeycomb layers. These boron layers are situated in the planes between the tantalum layers. In this arrangement, each tantalum atom is bonded to twelve boron atoms.[4] The boron atoms are coordinated with six tantalum atoms and three other boron atoms.[4]

Caption: 2D projection of the hexagonal TaB2 crystal structure.

Experimental Protocols

The synthesis and characterization of hexagonal TaB₂ can be achieved through various methods, each yielding material with different forms and purities, from single crystals to nanocrystalline powders and thin films.

- Floating Zone Method: This technique is employed for growing large single crystals of TaB₂. The process involves passing a molten zone through a polycrystalline rod of the material, resulting in the growth of a single crystal (approx. 1 cm diameter, 6 cm length) as the zone solidifies.[1]
- Chemical Vapor Deposition (CVD): Thin films of TaB₂ can be deposited on a substrate using CVD.[1]
 - Protocol: A gas mixture of tantalum pentachloride (TaCl₅), boron trichloride (BCl₃), hydrogen (H₂), and argon (Ar) is introduced into a reaction chamber. The deposition is typically carried out in a temperature range of 540–800 °C. To obtain single-phase TaB₂, a BCl₃/TaCl₅ gas flow ratio of six and a temperature above 600 °C are maintained.[1]
- Borothermal/Carbothermal Reduction: This is a common powder synthesis route.
 - Protocol: Tantalum pentoxide (Ta₂O₅) is mixed with a reducing agent, such as boron carbide (B₄C).[6] To compensate for boron loss at high temperatures, an excess of B₄C is often used. The mixture is heated to high temperatures (e.g., 1550 °C) in an inert atmosphere to produce phase-pure TaB₂ powders.[6]

Foundational & Exploratory





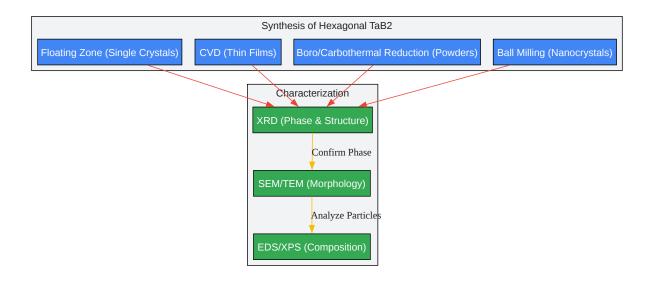
- Microwave-Assisted Molten-Salt Synthesis: A more energy-efficient variation involves
 using a molten salt medium and microwave heating. This method can drastically reduce
 the synthesis temperature to as low as 1200 °C with a reaction time of only 20 minutes.[7]
- Mechanical Alloying (High-Energy Ball Milling): Nanostructured or amorphous TaB₂ can be synthesized at room temperature.
 - Protocol: Elemental tantalum and boron powders, typically in a 1:2 molar ratio, are placed in a high-energy ball mill. Milling for extended periods (e.g., 50 minutes) can produce poorly crystalline hexagonal TaB₂.[8]

The structural and compositional analysis of synthesized TaB₂ is crucial for confirming the phase purity and morphology.

- X-Ray Diffraction (XRD): This is the primary technique used to identify the crystal structure and phase composition.
 - Methodology: A powdered or solid sample is irradiated with monochromatic X-rays. The
 resulting diffraction pattern is collected and compared with standard diffraction data (e.g.,
 from the ICDD database) for hexagonal TaB₂ (P6/mmm) to confirm its presence and purity.
 [2]
- Electron Microscopy (TEM/SEM): Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to analyze the microstructure, morphology, and particle size of the synthesized material.
 - Methodology: SEM provides high-resolution images of the sample's surface. TEM allows for the imaging of the internal structure. Selected Area Electron Diffraction (SAED) within a TEM can be used to confirm the hexagonal crystal structure from a single crystallite or nanoparticle.[6]
- Spectroscopy (EDS/XPS): These techniques are used to determine the elemental composition and chemical states.
 - Methodology: Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with an electron microscope, provides semi-quantitative elemental analysis of the sample.[6] X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides



quantitative compositional information and identifies the chemical bonding states of the elements present.[6]



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Caption: Experimental workflow for TaB2 synthesis and characterization.

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- To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of Hexagonal Tantalum Diboride (TaB₂)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b077256#crystal-structure-of-hexagonal-tantalum-diboride]

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